IKK2-IN-3

Description

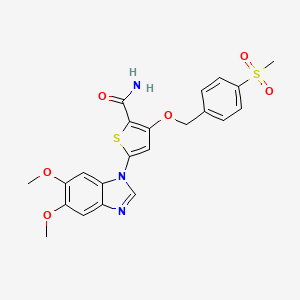

Structure

3D Structure

Properties

IUPAC Name |

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZTVTZCYVZGRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648989 |

Source

|

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916985-21-2 |

Source

|

| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IKK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKK2-IN-3 is a potent small molecule inhibitor of IκB kinase 2 (IKK2), a key serine-threonine protein kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK2, this compound effectively blocks the phosphorylation of IκBα, preventing its subsequent ubiquitination and degradation. This action leads to the cytoplasmic sequestration of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory and pro-survival genes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, supported by experimental protocols and data presented in a structured format for clarity and comparative analysis.

Introduction to the IKK/NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[2] The canonical NF-κB pathway is predominantly activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3] This activation converges on the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator/IKKγ).[2][3][4] IKK2 is the principal kinase responsible for the phosphorylation of IκBα at serine residues 32 and 36.[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[5]

This compound: A Potent IKK2 Inhibitor

This compound is a chemical compound identified as a potent inhibitor of IKK2.[6] Its primary mechanism of action is the direct inhibition of the catalytic activity of the IKK2 enzyme.

Biochemical Activity

The inhibitory potency of this compound against its primary target has been determined through in vitro kinase assays.

| Compound | Target | IC50 (µM) |

| This compound | IKK2 | 0.075[6] |

Table 1: Biochemical potency of this compound.

Signaling Pathway of IKK2 Inhibition by this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro IKK2 Kinase Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of a compound against IKK2, which can be adapted for this compound.

Objective: To measure the concentration-dependent inhibition of IKK2 activity by a test compound.

Materials:

-

Recombinant human IKK2 enzyme

-

IKKtide (a synthetic peptide substrate for IKK2)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the IKK2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the IKKtide substrate and ATP.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a typical in vitro IKK2 biochemical assay.

Cellular Assay: Western Blot for IκBα Degradation (General Protocol)

This protocol outlines a general method to assess the ability of this compound to inhibit stimulus-induced IκBα degradation in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα in cells stimulated with a pro-inflammatory agent.

Materials:

-

A suitable cell line (e.g., HeLa, THP-1, or primary cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., TNF-α or IL-1β)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32/36), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against IκBα or phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Analyze the band intensities to quantify the levels of IκBα and phospho-IκBα in the different treatment groups.

Caption: Workflow for a Western blot cellular assay to assess IκBα degradation.

Conclusion

This compound is a potent and specific inhibitor of IKK2, a critical kinase in the canonical NF-κB signaling pathway. Its mechanism of action involves the direct inhibition of IKK2's catalytic activity, leading to the stabilization of the IκBα-NF-κB complex in the cytoplasm and the subsequent suppression of NF-κB-mediated gene transcription. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other IKK2 inhibitors. The structured presentation of data and clear visualization of the signaling pathway and experimental workflows are intended to facilitate a deeper understanding of the compound's mechanism of action for researchers in the field of drug discovery and development.

References

- 1. IKK2 controls the inflammatory potential of tissue-resident regulatory T cells in a murine gain of function model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKK-1 and IKK-2: cytokine-activated IkappaB kinases essential for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Structural Basis for IκB Kinase 2 Activation Via Oligomerization-Dependent Trans Auto-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-specific autophosphorylation of kinase IKK2 enables phosphorylation of substrate IκBα through a phosphoenzyme intermediate [elifesciences.org]

- 6. medchemexpress.com [medchemexpress.com]

what is the function of IKK2-IN-3

An In-Depth Technical Guide to the Function of IKK2-IN-3

Introduction

IκB kinase 2 (IKK2), also known as IKKβ, is a serine-threonine protein kinase that serves as a critical regulator of the nuclear factor kappa-B (NF-κB) signaling pathway.[1][2] This pathway is integral to the cellular response to inflammatory stimuli, stress, and pathogens, controlling the transcription of genes involved in inflammation, immunity, cell survival, and proliferation.[3][4][5] Aberrant activation of IKK2 and the NF-κB pathway is implicated in a wide range of inflammatory diseases and cancers, making IKK2 a significant target for therapeutic intervention.[2][6] this compound is a potent and selective small-molecule inhibitor designed to target IKK2, serving as a valuable chemical probe for investigating the physiological and pathological roles of the NF-κB cascade.

Core Function and Mechanism of Action

This compound functions as a direct inhibitor of the IKK2 enzyme's catalytic activity. Its primary mechanism is the prevention of the phosphorylation of IκB proteins, which is the key event that triggers the canonical NF-κB signaling cascade.

The Canonical NF-κB Signaling Pathway

In unstimulated cells, NF-κB transcription factors (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins called inhibitors of NF-κB (IκBs).[3][4] Upon stimulation by various signals, such as the inflammatory cytokine TNF-α, a signaling cascade is initiated that leads to the activation of the IKK complex.[3][7]

The IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory scaffold protein, NEMO (IKKγ).[2][3] For canonical NF-κB activation, IKK2 is the principal kinase.[8] Upstream kinases, such as TAK1, phosphorylate IKK2 on serine residues (Ser177 and Ser181) within its activation loop, thereby activating it.[2]

The activated IKK2 then phosphorylates IκBα at two specific N-terminal serines (Ser32 and Ser36).[2][4] This phosphorylation event marks IκBα for recognition by the SCF/β-TrCP E3 ubiquitin ligase complex, which polyubiquitinates it.[2][5] The polyubiquitinated IκBα is subsequently degraded by the 26S proteasome.[4][7] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of target genes.[1][4]

This compound exerts its function by inhibiting the kinase activity of IKK2, thus preventing the phosphorylation of IκBα and halting the entire downstream cascade.

Quantitative Data

This compound demonstrates high potency and selectivity for IKK2 over the closely related IKK1 isoform. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target | IC50 Value | Reference |

| IKK2 (IKKβ) | 19 nM | [9] |

| IKK2 (IKKβ) | 75 nM (0.075 µM) | [10] |

| IKK1 (IKKα) | 400 nM | [9] |

Note: Discrepancies in IC50 values can arise from different assay conditions, enzyme preparations, or substrate concentrations used in the experiments.

Experimental Protocols

To characterize the function of an IKK2 inhibitor like this compound, a combination of in vitro biochemical assays and cell-based functional assays are employed.

In Vitro IKK2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified IKK2.

Objective: To determine the IC50 of this compound against recombinant IKK2.

Materials:

-

Recombinant active IKK2 enzyme.

-

IKK substrate: GST-tagged IκBα (amino acids 1-62)[11].

-

This compound at various concentrations.

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.

-

SDS-PAGE gels and Western blot apparatus.

-

Anti-phospho-IκBα (Ser32/36) antibody for Western blot, or phosphocellulose paper for radioactive detection.

Methodology:

-

Substrate Preparation: Express and purify recombinant GST-IκBα (1-62) substrate from E. coli[11].

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.

-

Kinase Reaction: a. In a microcentrifuge tube, combine the kinase assay buffer, recombinant IKK2 enzyme, and the GST-IκBα substrate. b. Add the desired concentration of this compound or DMSO (vehicle control). c. Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP). e. Allow the reaction to proceed for 20-30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection of Phosphorylation: a. Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the remaining radioactivity using a scintillation counter. b. Non-Radioactive Method (Western Blot): Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for phosphorylated IκBα (Ser32/36).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Western Blot for IκBα Phosphorylation

This assay confirms that this compound can block the NF-κB pathway within a cellular context.

Objective: To assess the effect of this compound on stimulus-induced IκBα phosphorylation and degradation in cultured cells.

Materials:

-

Cell line responsive to NF-κB stimulation (e.g., HeLa, HEK293, or RAW 264.7 macrophages).

-

Cell culture medium and reagents.

-

Stimulating agent (e.g., TNF-α or LPS).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-total-IκBα, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Methodology:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Add the stimulating agent (e.g., 10 ng/mL TNF-α) to the media and incubate for a short period (e.g., 10-15 minutes) to induce IκBα phosphorylation. Include an unstimulated control group.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blot: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phospho-IκBα signal and a stabilization (i.e., reduced degradation) of the total IκBα signal.

References

- 1. IKK2 - Wikipedia [en.wikipedia.org]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IκB kinase - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Structural Basis for IκB Kinase 2 Activation Via Oligomerization-Dependent Trans Auto-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IKK2-IN-3 in the Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a pivotal role in immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer.[2] A key regulator of the canonical NF-κB pathway is the IκB kinase (IKK) complex, with its catalytic subunit IKK2 (also known as IKKβ) being a primary therapeutic target for the development of anti-inflammatory agents.[3][4] This technical guide provides an in-depth overview of IKK2-IN-3, a potent inhibitor of IKK2, and its impact on the activation of the NF-κB pathway.

This compound: A Potent Inhibitor of IKK2

This compound is a small molecule inhibitor of IKK2. While detailed information about its discovery and full pharmacological profile is limited in publicly accessible literature, its inhibitory activity against IKK2 has been quantified.

Quantitative Data for IKK2 Inhibitors

The inhibitory potency of compounds is a critical parameter in drug discovery and development. The following table summarizes the available quantitative data for this compound and a structurally related compound, IKK-IN-3, for comparative purposes.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | IKK2 | Not Specified | 0.075 µM | [5] |

| IKK-IN-3 | IKK2 | Not Specified | 19 nM | [1] |

| IKK-IN-3 | IKK1 | Not Specified | 400 nM | [1] |

Note: The specific assay conditions under which the IC50 value for this compound was determined are not detailed in the available resources.

The NF-κB Signaling Pathway and the Role of IKK2

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex is activated. IKK2, a key component of this complex, phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65), which then translocate to the nucleus to activate the transcription of a wide array of pro-inflammatory and survival genes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of tricyclic anilinopyrimidines as IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of IKK2 in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

November 20, 2025

Abstract

The inhibitor of nuclear factor kappa B (NF-κB) kinase 2 (IKK2), also known as IKKβ, is a critical serine-threonine kinase that functions as a central regulator of the inflammatory response.[1] It is a key component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (IKKγ).[2][3] IKK2 is the primary catalyst in the canonical NF-κB signaling pathway, a cornerstone of innate and adaptive immunity.[4] Upon activation by a wide array of stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), IKK2 phosphorylates the inhibitory IκB proteins.[5][6] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB dimers to translocate to the nucleus.[5][7] In the nucleus, NF-κB orchestrates the transcription of a vast number of genes involved in inflammation, cell survival, and immune responses.[1][7] Given its pivotal role, IKK2 has emerged as a significant therapeutic target for a multitude of inflammatory diseases and cancers.[1][8][9] This guide provides a comprehensive overview of the molecular mechanisms of IKK2 activation, its downstream signaling pathways, its role in various pathologies, and the experimental methodologies used to investigate its function.

Introduction: The IKK Complex and the Centrality of IKK2

The IKK complex is the convergence point for the majority of signaling pathways that lead to the activation of the canonical NF-κB pathway.[4][5] This complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator or IKKγ).[2][3] While IKKα and IKKβ share significant sequence homology, genetic studies have revealed their distinct physiological roles. IKKα is primarily involved in the non-canonical NF-κB pathway, which is crucial for processes like lymphoid organ development. In contrast, IKK2 is indispensable for the rapid activation of NF-κB in response to pro-inflammatory stimuli, a hallmark of the canonical pathway.[2][4][10] Mice lacking IKK2 die embryonically due to massive liver apoptosis, highlighting its critical role in protecting cells from TNF-α-induced cell death.[11]

IKK2 is a serine-threonine protein kinase consisting of 756 amino acids.[1] Its structure includes an N-terminal kinase domain (KD), a ubiquitin-like domain (ULD), a scaffold/dimerization domain (SDD), and a C-terminal NEMO-binding domain (NBD). The dimerization of IKK2 is essential for its activation, which occurs through a process of trans-autophosphorylation.[12]

The Canonical NF-κB Signaling Pathway: The Role of IKK2

The canonical NF-κB pathway is a rapid-response system that is activated by a diverse range of stimuli, including inflammatory cytokines, bacterial and viral products, and cellular stress.[13] In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitory proteins of the IκB family.[5] The activation of this pathway is critically dependent on IKK2.

Upon stimulation by agonists such as TNF-α or IL-1β, receptor-proximal signaling complexes are formed.[5] These complexes recruit various adaptor proteins and E3 ubiquitin ligases, such as TRAFs, leading to the formation of polyubiquitin chains.[6] These ubiquitin chains serve as a scaffold to recruit and activate upstream kinases, most notably TGF-β-activated kinase 1 (TAK1).[1][14] Activated TAK1 then phosphorylates IKK2 within its activation loop at serine residues 177 and 181.[1][14] This phosphorylation event induces a conformational change in IKK2, leading to its full activation.[8]

Once activated, IKK2 phosphorylates the IκBα protein at two specific N-terminal serine residues. This phosphorylation marks IκBα for recognition by the F-box protein β-TrCP, a component of an E3 ubiquitin ligase complex.[6] This complex polyubiquitinates IκBα, targeting it for degradation by the 26S proteasome.[6] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers, allowing them to translocate into the nucleus.[5] In the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, leading to the transcription of hundreds of genes that orchestrate the inflammatory response. These genes include pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, adhesion molecules, and anti-apoptotic factors.[1]

Caption: Canonical NF-κB signaling pathway mediated by IKK2.

Beyond NF-κB: Other Substrates and Functions of IKK2

While the phosphorylation of IκB proteins is the most well-characterized function of IKK2, emerging evidence suggests that IKK2 can phosphorylate other substrates, thereby expanding its regulatory roles. For instance, IKK2 has been shown to directly phosphorylate the p65 subunit of NF-κB, which can modulate its transcriptional activity. Additionally, IKK2 is implicated in the activation of the Tpl2 kinase, which in turn activates the MEK-ERK signaling pathway, further contributing to the inflammatory response.[15]

Role of IKK2 in Inflammatory Diseases

Given its central role in orchestrating inflammation, dysregulation of IKK2 activity is implicated in a wide range of chronic inflammatory and autoimmune diseases.[9]

-

Rheumatoid Arthritis: In the synovium of patients with rheumatoid arthritis, IKK2 is highly activated, leading to the production of inflammatory mediators that contribute to joint destruction.[16]

-

Inflammatory Bowel Disease: IKK2 signaling in intestinal epithelial cells and immune cells is a key driver of the chronic inflammation characteristic of Crohn's disease and ulcerative colitis.

-

Psoriasis: Overactivity of IKK2 in keratinocytes and immune cells contributes to the development of psoriatic lesions.[17][18]

-

Neuroinflammation: IKK2-mediated NF-κB activation in microglia and astrocytes is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[1]

-

Metabolic Diseases: Chronic low-grade inflammation is a hallmark of obesity and type 2 diabetes. IKK2 activity in adipocytes and macrophages contributes to insulin resistance.[1]

IKK2 as a Therapeutic Target

The critical role of IKK2 in inflammation has made it an attractive target for the development of novel anti-inflammatory drugs.[9][19][20] The goal of IKK2 inhibitors is to block the downstream activation of NF-κB and the subsequent production of inflammatory mediators. Several small-molecule inhibitors of IKK2 have been developed and have shown efficacy in preclinical models of various inflammatory diseases.[21][22] These inhibitors can be broadly classified into ATP-competitive and allosteric inhibitors.[19][20] While ATP-competitive inhibitors have demonstrated potent inhibition of IKK2, they often suffer from off-target effects due to the conserved nature of the ATP-binding pocket among kinases.[19][20] Allosteric inhibitors, which bind to sites other than the active site, may offer greater specificity and are an active area of research.[19][20]

Experimental Protocols for Studying IKK2 Function

A variety of experimental techniques are employed to investigate the function of IKK2 and the NF-κB signaling pathway.

In Vitro IKK Kinase Assay

This assay directly measures the kinase activity of IKK2.[23][24][25]

Principle: IKK complexes are immunoprecipitated from cell lysates and then incubated with a recombinant IκBα substrate in the presence of ATP. The phosphorylation of the substrate is then measured.

Detailed Protocol:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve the integrity and activity of the IKK complex.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for an IKK subunit (commonly IKKβ or IKKγ) that is pre-coupled to protein A/G beads. This selectively isolates the IKK complex.

-

Kinase Reaction: The immunoprecipitated IKK complex is washed and then incubated in a kinase buffer containing a recombinant IκBα substrate (often a GST-fusion protein) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled).

-

Detection:

-

Radiolabeling: The reaction products are separated by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography.

-

Western Blotting: If using unlabeled ATP, the phosphorylated substrate is detected by Western blotting using a phospho-specific IκBα antibody.

-

Luminescence-based assays: Commercial kits are available that measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[26]

-

Western Blotting for Phospho-IKK2 and IκBα Degradation

This method assesses the activation of the IKK2 pathway within cells.

Principle: Western blotting is used to detect the phosphorylation of IKK2 on its activation loop serines (Ser177/181) and the degradation of IκBα, both of which are hallmarks of canonical NF-κB activation.

Detailed Protocol:

-

Cell Treatment and Lysis: Cells are treated with a stimulus (e.g., TNF-α) for various time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-IKKα/β (Ser176/180), total IKKβ, IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band and an increase in the phospho-IKK2 band indicate pathway activation.

NF-κB Nuclear Translocation Assays

These assays measure the movement of NF-κB from the cytoplasm to the nucleus.

Principle: Upon activation, NF-κB translocates to the nucleus. This can be visualized by immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.[27]

Detailed Protocol (Immunofluorescence):

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the desired stimulus.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody.[28]

-

Microscopy: The coverslips are mounted on slides, and the subcellular localization of NF-κB is visualized using a fluorescence microscope.[28][29]

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.[30][31]

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with multiple NF-κB binding sites. An increase in reporter gene expression reflects an increase in NF-κB transcriptional activity.

Detailed Protocol:

-

Transfection: Cells are co-transfected with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Treatment: After transfection, the cells are treated with the stimulus of interest.

-

Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to the control activity to account for variations in transfection efficiency.

Caption: A typical experimental workflow for studying IKK2 inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data related to IKK2 inhibition and its effects on the inflammatory response.

Table 1: IC₅₀ Values of Selected IKK2 Inhibitors

| Inhibitor | IC₅₀ (nM) for IKK2 | Reference |

| ML120B | 62 | [21] |

| SC-514 | Competitive with ATP | [32] |

| BMS-345541 | 300 | [21] |

| PS-1145 | 150 | [21] |

Table 2: Effect of IKK2 Inhibition on Gene Expression

| Gene | Treatment | Fold Change (log₂) vs. Untreated | Cell Type | Reference |

| IL-6 | IL-1β + 25 µM SC-514 | Significant Decrease | Fibroblast-like Synoviocytes | [5] |

| IL-6 | IL-1β + 50 µM SC-514 | Significant Decrease | Fibroblast-like Synoviocytes | [5] |

| IL-6 | IL-1β + 100 µM SC-514 | Significant Decrease | Fibroblast-like Synoviocytes | [5] |

| COX-2 | IL-1β + 25 µM SC-514 | Significant Decrease | Fibroblast-like Synoviocytes | [5] |

| COX-2 | IL-1β + 50 µM SC-514 | Significant Decrease | Fibroblast-like Synoviocytes | [5] |

| COX-2 | IL-1β + 100 µM SC-514 | Significant Decrease | Fibroblast-like Synoviocytes | [5] |

Table 3: Impact of IKK2 Deletion on Ischemia/Reperfusion Injury in Mice

| Parameter | Genotype | Value (Mean ± SD) | Condition | Reference |

| Serum AST (U/L) | Ikk2f/f (Control) | ~2500 | 6h post-reperfusion | [11] |

| Serum AST (U/L) | Ikk2Δhepa (KO) | ~1000 | 6h post-reperfusion | [11] |

| Serum ALT (U/L) | Ikk2f/f (Control) | ~4000 | 6h post-reperfusion | [11] |

| Serum ALT (U/L) | Ikk2Δhepa (KO) | ~1500 | 6h post-reperfusion | [11] |

| PMN Leukocyte Infiltration | Ikk2f/f (Control) | ~40 cells/field | 6h post-reperfusion | [11] |

| PMN Leukocyte Infiltration | Ikk2Δhepa (KO) | ~10 cells/field | 6h post-reperfusion | [11] |

Conclusion

IKK2 is a master regulator of the inflammatory response through its essential role in the canonical NF-κB signaling pathway. Its activation by a plethora of stimuli triggers a signaling cascade that results in the transcriptional activation of numerous genes that drive inflammation. The profound involvement of IKK2 in a wide array of inflammatory diseases has established it as a prime target for therapeutic intervention. A deeper understanding of the intricate mechanisms of IKK2 regulation and the development of highly specific inhibitors hold great promise for the treatment of chronic inflammatory conditions. The experimental methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further elucidate the multifaceted roles of IKK2 and to advance the development of novel anti-inflammatory therapies.

References

- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IKK2 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. IkappaB kinase inhibitors for treating autoimmune and inflammatory disorders: potential and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IKKalpha and IKKbeta each function to regulate NF-kappaB activation in the TNF-induced/canonical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deletion of IKK2 in hepatocytes does not sensitize these cells to TNF-induced apoptosis but protects from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Structural Basis for IκB Kinase 2 Activation Via Oligomerization-Dependent Trans Auto-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A central role of IKK2 and TPL2 in JNK activation and viral B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Constitutive Inhibitor Kappa B (IκB) Kinase 2 (IKK2) Activation Induces an Inflammatory State in Fibroblast-Like Synoviocytes - ACR Meeting Abstracts [acrabstracts.org]

- 17. researchgate.net [researchgate.net]

- 18. IKK2 controls the inflammatory potential of tissue-resident regulatory T cells in a murine gain of function model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toward the Development of Allosteric Inhibitors of IKK2 [escholarship.org]

- 20. The Development of Allosteric Inhibitors of IKK2 [escholarship.org]

- 21. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons | Springer Nature Experiments [experiments.springernature.com]

- 25. IκB Kinase Assay [bio-protocol.org]

- 26. promega.com [promega.com]

- 27. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 29. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing IKK2-IN-3 for Cytokine Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IKK2-IN-3, a potent and selective inhibitor of IκB kinase 2 (IKK2), and its application in the study of cytokine signaling pathways. IKK2 is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling cascade, a central pathway in the inflammatory response. Cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), are potent activators of this pathway. Understanding the intricate mechanisms of cytokine signaling and the effects of its modulation is paramount for the development of novel therapeutics for a wide range of inflammatory diseases and cancers.

This compound serves as a valuable chemical tool to dissect the role of IKK2 in these processes. This document details the mechanism of action of IKK2 inhibitors, provides quantitative data on their effects, outlines detailed experimental protocols for their use, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a selective inhibitor of IKK2, a serine-threonine kinase that is a key component of the IKK complex. In the canonical NF-κB pathway, pro-inflammatory cytokines like TNF-α and IL-1β bind to their respective receptors, initiating a signaling cascade that leads to the activation of the IKK complex. The activated IKK complex, primarily through the catalytic activity of IKK2, phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor complex (typically a heterodimer of p65 and p50), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

This compound, by inhibiting the kinase activity of IKK2, prevents the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and the transcription of its target genes. This targeted inhibition allows researchers to specifically investigate the downstream consequences of IKK2-mediated signaling in response to various cytokine stimuli.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound and other selective IKK2 inhibitors on kinase activity and cytokine production.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity (IKK1/IKK2) | Reference |

| IKK2 | 19 | ~21-fold | [1] |

| IKK1 | 400 | [1] |

Table 2: Representative Inhibitory Effects of Selective IKK2 Inhibitors on Cytokine and Chemokine Production in Human Fibroblast-Like Synoviocytes (HFLS)

Data presented below is for the selective IKK2 inhibitor ML120B and is representative of the effects expected from a potent IKK2 inhibitor. The specific IC50 values for this compound on cytokine production may vary.

| Cytokine/Chemokine | Stimulant | IC50 (µM) | Reference |

| RANTES | TNF-α | 0.7 | [2] |

| RANTES | IL-1β | 1.8 | [2] |

| MCP-1 | TNF-α | 0.8 | [2] |

| MCP-1 | IL-1β | 1.2 | [2] |

| IL-6 | TNF-α | 5.7 | [2] |

| IL-6 | IL-1β | 14.5 | [2] |

| IL-8 | TNF-α | 8.9 | [2] |

| IL-8 | IL-1β | 12.3 | [2] |

Table 3: Representative Inhibitory Effects of a Selective IKK2 Inhibitor on Matrix Metalloproteinase (MMP) Production in Human Chondrocytes

Data presented below is for the selective IKK2 inhibitor ML120B and is representative of the effects expected from a potent IKK2 inhibitor.

| MMP | Stimulant | IC50 (µM) | Reference |

| MMP-13 | IL-1β | ~1 | [3] |

| MMP-3 | IL-1β | ~1 | [2] |

| MMP-1 | IL-1β | ~1 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cytokine signaling.

In Vitro IKK2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on IKK2 kinase activity.

Materials:

-

Recombinant human IKK2 enzyme

-

IKK2 substrate (e.g., GST-IκBα peptide)

-

This compound

-

ATP (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EDTA)

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or plate reader for non-radioactive assays

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the recombinant IKK2 enzyme to the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the IKK2 substrate and ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., using ADP-Glo™ Kinase Assay), follow the manufacturer's instructions to measure the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cytokine Production (ELISA)

This protocol measures the effect of this compound on the production and secretion of cytokines from cells stimulated with an inflammatory agonist.

Materials:

-

Cell line of interest (e.g., human fibroblast-like synoviocytes, macrophages)

-

Cell culture medium and supplements

-

This compound

-

Inflammatory stimulus (e.g., TNF-α, IL-1β, LPS)

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with the inflammatory agonist (e.g., 10 ng/mL TNF-α) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing the plate.

-

Adding a substrate that produces a colorimetric or chemiluminescent signal.

-

Stopping the reaction and measuring the absorbance or luminescence using a plate reader.

-

-

Generate a standard curve and determine the concentration of the cytokine in each sample.

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This method assesses the effect of this compound on the upstream events in the NF-κB signaling pathway.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Inflammatory stimulus (e.g., TNF-α)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against phospho-IκBα (Ser32/36) and total IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the inflammatory agonist for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To assess total IκBα levels, the membrane can be stripped and re-probed with an antibody against total IκBα, or a parallel blot can be run. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway initiated by cytokines and the point of inhibition by this compound.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Selectivity Profile of IKK2-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of IKK2-IN-3, a potent inhibitor of IκB kinase 2 (IKK2). This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile

| Target Kinase | IC50 (nM) | Fold Selectivity (IKK1/IKK2) |

| IKK2 (IKKβ) | 19 | - |

| IKK1 (IKKα) | 400 | ~21 |

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher fold selectivity indicates a greater specificity for the target kinase.

Signaling Pathway Context: The NF-κB Cascade

IKK2 is a critical component of the canonical NF-κB signaling pathway, a central regulator of inflammation, immunity, cell survival, and proliferation. The pathway is activated by various stimuli, including inflammatory cytokines like TNFα and IL-1β. Upon activation, the IKK complex, consisting of the catalytic subunits IKK1 and IKK2 and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, leading to the release and nuclear translocation of the NF-κB (p50/p65) dimer. In the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of a wide array of target genes. This compound exerts its effect by directly inhibiting the catalytic activity of IKK2, thereby preventing the phosphorylation of IκBα and blocking the downstream activation of NF-κB.

Experimental Protocols

The determination of the selectivity profile of a kinase inhibitor like this compound involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against IKK2 and other kinases.

Materials:

-

Purified recombinant human IKK2 and other kinases of interest.

-

Kinase-specific substrate (e.g., a peptide or protein containing the phosphorylation motif for the kinase).

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or unlabeled, depending on the detection method.

-

This compound serially diluted in an appropriate solvent (e.g., DMSO).

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well or 384-well assay plates.

-

Detection reagents (e.g., phosphospecific antibody, ADP detection kit).

-

Plate reader (e.g., scintillation counter, luminometer, fluorescence reader).

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar.

-

Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the diluted inhibitor or vehicle control (e.g., DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays).

-

Detection of Kinase Activity: Quantify the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:

-

Radiometric Assay: If using radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-based ADP Detection (e.g., ADP-Glo™): Add a reagent that converts the ADP produced into a luminescent signal, which is then measured with a luminometer.

-

Fluorescence-based Assay: Use a phosphospecific antibody labeled with a fluorescent probe to detect the phosphorylated substrate.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular NF-κB Reporter Assay

This assay measures the effect of an inhibitor on the NF-κB signaling pathway within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting NF-κB-dependent gene transcription.

Materials:

-

A human cell line that responds to NF-κB activation (e.g., HEK293, HeLa).

-

A reporter plasmid containing a promoter with multiple NF-κB binding sites driving the expression of a reporter gene (e.g., firefly luciferase, green fluorescent protein).

-

A control plasmid with a constitutively active promoter driving the expression of a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

An NF-κB stimulus (e.g., TNFα, IL-1β).

-

This compound serially diluted in cell culture medium.

-

Lysis buffer and reporter assay reagents (e.g., luciferase substrate).

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency and co-transfect them with the NF-κB reporter plasmid and the control plasmid.

-

Inhibitor Treatment: After allowing for reporter gene expression (typically 24-48 hours), pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with the NF-κB-activating agent (e.g., TNFα) for a specific duration (e.g., 6-8 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate lysis buffer.

-

Reporter Gene Assay: Measure the activity of both the NF-κB-driven reporter and the control reporter in the cell lysates using a luminometer.

-

Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity for each sample. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor.

Conclusion

This compound is a potent and selective inhibitor of IKK2, demonstrating approximately 21-fold selectivity over the closely related kinase IKK1. Its mechanism of action involves the direct inhibition of IKK2, a key kinase in the canonical NF-κB signaling pathway. While the available data provides a foundational understanding of its selectivity, a comprehensive kinome-wide profile is necessary to fully delineate its off-target effects and to further validate its utility as a specific chemical probe for studying IKK2 biology and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other kinase inhibitors.

IKK2 Target Validation in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The IκB kinase (IKK) complex plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of cellular processes frequently dysregulated in cancer, including proliferation, survival, angiogenesis, and metastasis. The IKK2 (also known as IKKβ) subunit is the predominant catalytic component of the IKK complex responsible for activating the canonical NF-κB pathway. Its over-activation is a key driver in many malignancies, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the target validation of IKK2 in cancer cells, utilizing the potent and selective IKK2 inhibitor, IKK2-IN-3, as a primary example, supplemented with data from the well-characterized IKK2 inhibitor BMS-345541 where specific data for this compound is not publicly available. This document details the mechanism of action, experimental protocols for target engagement and downstream effects, and presents quantitative data in a structured format to aid in the evaluation of IKK2 as a therapeutic target.

Introduction: IKK2 as a Cancer Target

The NF-κB signaling cascade is a central pathway in the inflammatory response and also plays a crucial role in all stages of cancer development and progression.[1] The canonical NF-κB pathway is primarily activated by the IKK complex, which consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[2] IKK2 is the principal kinase responsible for the phosphorylation of the inhibitor of NF-κB, IκBα, on serines 32 and 36.[3][4] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and activate the transcription of a wide array of pro-survival, pro-proliferative, and pro-inflammatory genes.[4]

Dysregulation of the IKK/NF-κB pathway is a hallmark of many cancers, contributing to tumor cell survival, proliferation, invasion, and resistance to therapy.[5][6] Consequently, targeting IKK2 with small molecule inhibitors presents a promising strategy for cancer treatment.

This compound is a potent inhibitor of IKK2 with a reported half-maximal inhibitory concentration (IC50) of 0.075 μM. Due to the limited availability of comprehensive public data on this compound in various cancer cell models, this guide will also leverage data from the well-studied, selective IKK2 inhibitor BMS-345541 to illustrate the principles and methodologies of IKK2 target validation. BMS-345541 is a cell-permeable inhibitor with IC50 values of 0.3 μM and 4 μM for IKK2 and IKK1, respectively.

Mechanism of Action of IKK2 Inhibition

IKK2 inhibitors, such as this compound and BMS-345541, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the IKK2 kinase domain. This binding prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and preventing the nuclear translocation and transcriptional activity of NF-κB. The expected downstream cellular consequences of IKK2 inhibition in cancer cells include decreased proliferation, induction of apoptosis, and reduced expression of NF-κB target genes involved in tumor progression.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Potential of IKK2 Inhibition in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of IκB kinase 2 (IKK2) in autoimmune diseases and the therapeutic potential of its selective inhibitors. While the specific compound IKK2-IN-3 is a potent and selective inhibitor of IKK2, with IC50 values of 19 nM and 400 nM for IKK2 and IKK1, respectively, publicly available data on its application in autoimmune disease models is limited.[1] Therefore, this guide will focus on the broader class of selective IKK2 inhibitors, drawing upon data from well-characterized compounds to illustrate the principles, methodologies, and potential of targeting this critical inflammatory kinase.

The IKK2/NF-κB Signaling Pathway: A Central Mediator of Inflammation

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in immunity and inflammation.[2][3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex is activated.[3][5] This complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NF-κB essential modulator (NEMO/IKKγ).[3][6]

IKK2 is the predominant kinase responsible for the phosphorylation of IκBα at serine residues 32 and 36.[4] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus.[3][4][7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3][4] Given its central role in this cascade, IKK2 has emerged as a key therapeutic target for a host of inflammatory and autoimmune disorders.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IκB kinase - Wikipedia [en.wikipedia.org]

- 8. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IkappaB kinase inhibitors for treating autoimmune and inflammatory disorders: potential and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: IKK2-IN-3 In Vitro Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IκB kinase (IKK) complex plays a pivotal role in the activation of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). IKK2 is the predominant kinase responsible for the phosphorylation of the inhibitor of NF-κB (IκBα), which leads to its ubiquitination and subsequent proteasomal degradation. This process allows for the nuclear translocation of NF-κB and the activation of downstream gene transcription. Due to its central role in inflammatory processes, IKK2 has emerged as a key therapeutic target for a range of diseases, including inflammatory disorders and cancer.

IKK2-IN-3 is a potent and selective inhibitor of IKK2.[1] This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound on IKK2.

IKK2 Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1β). These signals lead to the activation of the IKK complex. Activated IKK2 then phosphorylates IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of target genes involved in inflammation and cell survival. IKK2 inhibitors, such as this compound, block this cascade by preventing the phosphorylation of IκBα.

Principle of the In Vitro Kinase Assay

The in vitro kinase assay for IKK2 measures the transfer of a phosphate group from ATP to a specific substrate by the IKK2 enzyme. The inhibitory effect of this compound is quantified by its ability to reduce the phosphorylation of the substrate. A common method for detection is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| Recombinant Human IKKβ (IKK2) | Promega | V3831 |

| IKKtide (Substrate) | Promega | V3841 |

| ATP | Sigma-Aldrich | A7699 |

| This compound | MedChemExpress | HY-100658 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| Kinase Buffer | - | See composition below |

| 384-well white plates | Corning | 3572 |

| Plate reader with luminescence detection | - | - |

Quantitative Data Summary

| Component | Stock Concentration | Final Concentration in Assay |

| Recombinant Human IKKβ | 1 µg/µL | 5-10 ng/well |

| IKKtide (Substrate) | 1 mg/mL | 0.2 µg/µL |

| ATP | 10 mM | 25 µM |

| This compound | 10 mM in DMSO | Variable (e.g., 0.1 nM to 10 µM) |

| DMSO | 100% | ≤1% |

Experimental Protocol

1. Preparation of Reagents:

-

Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and 0.01% Triton X-100. Prepare fresh from stock solutions.

-

ATP Solution: Thaw the 10 mM ATP stock solution on ice. Dilute to the required final concentration in Kinase Buffer.

-

IKK2 Enzyme Solution: Thaw the recombinant IKKβ enzyme on ice. Dilute to the desired concentration in Kinase Buffer. Keep on ice.

-

IKKtide Substrate Solution: Reconstitute the IKKtide substrate according to the manufacturer's instructions. Dilute to the final concentration in Kinase Buffer.

-

This compound Serial Dilutions: Prepare a series of dilutions of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM). Then, dilute these DMSO stocks into Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Experimental Workflow:

3. Assay Procedure (384-well plate format):

-

Add Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Prepare Master Mix: Prepare a master mix containing the IKK2 enzyme and IKKtide substrate in Kinase Buffer.

-

Initiate Kinase Reaction: Add 4 µL of the master mix to each well.

-

Add ATP: Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well will be 10 µL.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

-

Stop Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

4. Data Analysis:

-

Controls:

-

Negative Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO. This represents the maximum kinase activity.

-

Positive Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme). This represents the background signal.

-

-

Calculate Percent Inhibition:

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. This compound has a reported IC50 value of approximately 19 nM for IKK2.[1]

Conclusion

This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against the IKK2 kinase. The use of a non-radioactive, luminescence-based detection system like the ADP-Glo™ assay offers high sensitivity and is amenable to high-throughput screening. This protocol can be adapted to test other potential IKK2 inhibitors and is a valuable tool for researchers in inflammation, immunology, and oncology drug discovery.

References

Application Notes and Protocols for IKK2-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKK2-IN-3 is a potent and selective inhibitor of IκB kinase 2 (IKK2 or IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] By targeting IKK2, this small molecule inhibitor effectively blocks the phosphorylation of IκBα, preventing its subsequent ubiquitination and degradation. This action leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, immunity, cell proliferation, and survival.[3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture to study the IKK2/NF-κB pathway.

Physicochemical Properties and Storage

This compound is a small molecule with distinct inhibitory activity towards IKK2. For optimal use and stability, it is crucial to adhere to the recommended storage and handling guidelines.

| Property | Value | Reference |

| IKK2 IC50 | 19 nM | [1] |

| IKK1 IC50 | 400 nM | [1] |

| IKK2 IC50 (alternate) | 0.075 µM | [2] |

| Solubility | Soluble in DMSO. | [6] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. | [2] |

Note: It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.

Mechanism of Action

The canonical NF-κB signaling pathway is a central regulator of the inflammatory response. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or IL-1β, the IKK complex, consisting of the catalytic subunits IKKα and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is activated.[3][7] Activated IKK2 then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of target genes.[3][4] this compound specifically inhibits the kinase activity of IKK2, thereby preventing the initial phosphorylation of IκBα and blocking the entire downstream signaling cascade.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Add the calculated volume of DMSO to the vial.

-

Gently vortex or sonicate until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

General Cell Culture Treatment Protocol

Workflow:

Protocol:

-

Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should typically be ≤ 0.1%.

-

Pre-incubate the cells with the inhibitor for a period of 30 minutes to 2 hours.

-

Following pre-incubation, add the NF-κB stimulus (e.g., TNF-α at 10-20 ng/mL or IL-1β at 1-10 ng/mL) to the culture medium.

-

Incubate for the desired time, which will vary depending on the downstream assay (e.g., 15-60 minutes for IκBα phosphorylation, 6-24 hours for reporter gene expression or cytokine production).

-

Harvest the cells for subsequent analysis.

Western Blot for Phosphorylated IκBα (p-IκBα)

This assay directly measures the inhibition of IKK2's kinase activity on its primary substrate.

Materials:

-

Treated cell pellets

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (5% BSA in TBST)[8]

-

Primary antibodies: anti-p-IκBα (Ser32/36), anti-IκBα, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-